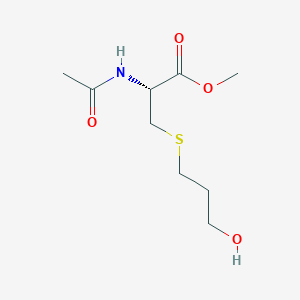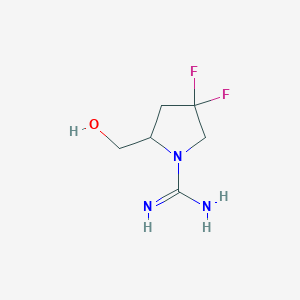
4,4-Difluoro-2-(hydroxymethyl)pyrrolidine-1-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Difluoro-2-(hydroxymethyl)pyrrolidine-1-carboximidamide is a fluorinated pyrrolidine derivative. This compound is of interest due to its unique chemical structure, which includes two fluorine atoms and a hydroxymethyl group attached to a pyrrolidine ring. The presence of fluorine atoms often imparts unique physical, chemical, and biological properties to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-2-(hydroxymethyl)pyrrolidine-1-carboximidamide typically involves the introduction of fluorine atoms into the pyrrolidine ring. One common method is the fluorination of pyrrolidine derivatives using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions and ensure high yields .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to maintain consistent reaction conditions and improve safety. The use of automated systems can also enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4,4-Difluoro-2-(hydroxymethyl)pyrrolidine-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a primary alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products:
- Oxidation of the hydroxymethyl group yields carboxylic acid derivatives.
- Reduction leads to the formation of primary alcohols.
- Substitution reactions produce various functionalized pyrrolidine derivatives .
Wissenschaftliche Forschungsanwendungen
4,4-Difluoro-2-(hydroxymethyl)pyrrolidine-1-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of 4,4-Difluoro-2-(hydroxymethyl)pyrrolidine-1-carboximidamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The hydroxymethyl group also plays a role in the compound’s binding affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
4-Fluoropyrrolidine: Contains a single fluorine atom and lacks the hydroxymethyl group.
2,2-Difluoropyrrolidine: Has two fluorine atoms but in different positions on the pyrrolidine ring.
Hydroxymethylpyrrolidine: Lacks fluorine atoms but contains the hydroxymethyl group.
Uniqueness: 4,4-Difluoro-2-(hydroxymethyl)pyrrolidine-1-carboximidamide is unique due to the combination of two fluorine atoms and a hydroxymethyl group on the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C6H11F2N3O |
|---|---|
Molekulargewicht |
179.17 g/mol |
IUPAC-Name |
4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboximidamide |
InChI |
InChI=1S/C6H11F2N3O/c7-6(8)1-4(2-12)11(3-6)5(9)10/h4,12H,1-3H2,(H3,9,10) |
InChI-Schlüssel |
XTZWYWKYJRFBGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N(CC1(F)F)C(=N)N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


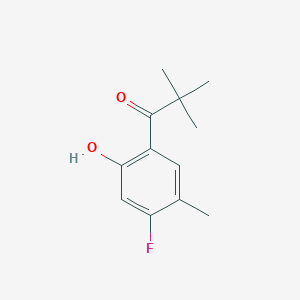
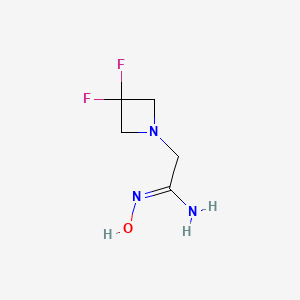
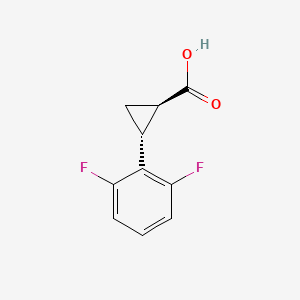
![Benzyl 2-([1,1'-biphenyl]-4-ylmethyl)acrylate](/img/structure/B13342815.png)
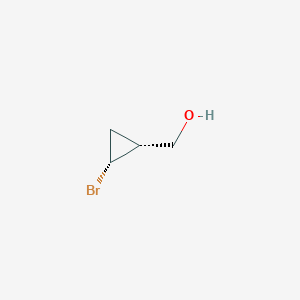
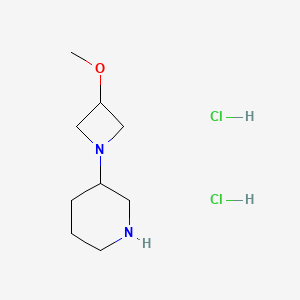
![5-Bromo-1,3,3-trimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B13342824.png)
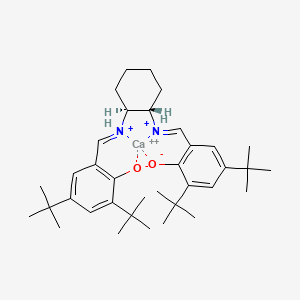
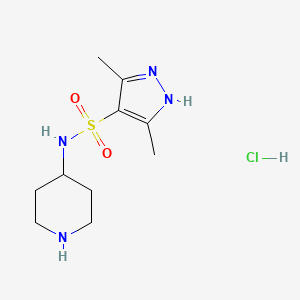

![3-Fluoro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B13342864.png)
![4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxamide](/img/structure/B13342865.png)
